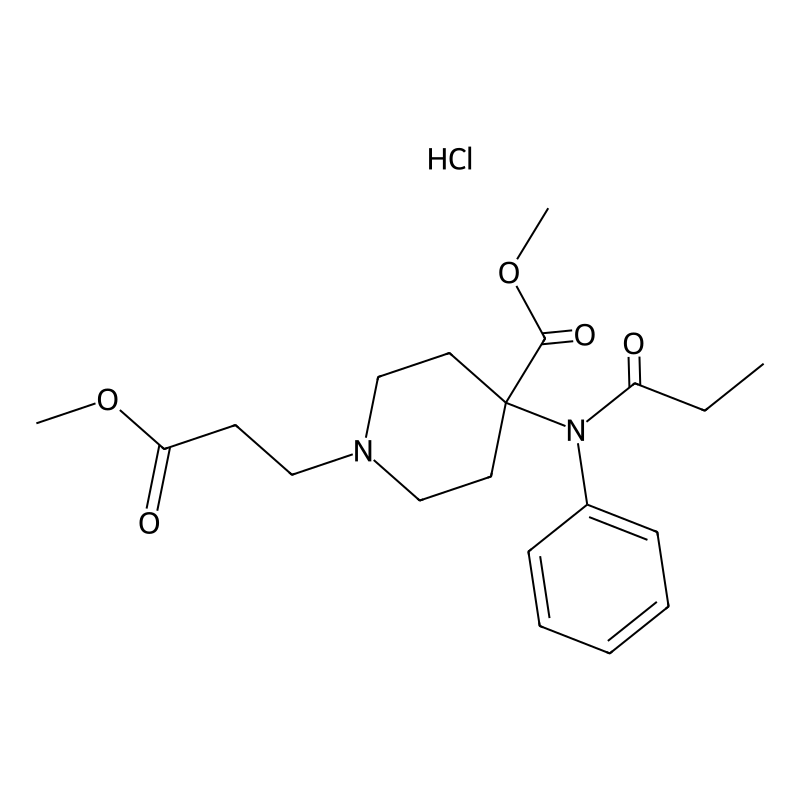

Remifentanil hydrochloride

Content Navigation

Researchers developing closed-loop anesthesia systems face confounding drug accumulation with fentanyl analogs.

Remifentanil HCl eliminates this via rapid esterase hydrolysis, maintaining a constant context-sensitive half-time of ~3 minutes regardless of infusion duration.

- Enables reproducible target-controlled infusion (TCI) model validation with no tissue saturation.

- Serves as selective ex vivo substrate for blood/tissue esterase activity assays.

- Lyophilized hydrochloride salt at pH 2.5-3.5 ensures aqueous solubility >20 mg/mL for formulation studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Remifentanil hydrochloride (CAS 132539-07-2) is a highly potent, ultra-short-acting synthetic µ-opioid receptor agonist distinguished by its distinctive methyl ester linkage. Unlike traditional fentanyl analogs, this structural modification renders the compound highly susceptible to rapid hydrolysis by non-specific blood and tissue esterases, bypassing reliance on hepatic metabolism or renal excretion [1]. As a procurement candidate, the hydrochloride salt form is prioritized over the free base for its high aqueous solubility (≥20 mg/mL) and suitability for lyophilized, acidic (pH 2.5–3.5) formulations that prevent premature hydrolysis [2]. It is a critical reference material for pharmacokinetic modeling, closed-loop infusion system development, and ex vivo esterase activity assays where precise, rapid-offset temporal control is mandatory.

Research Fit

Substituting remifentanil hydrochloride with other in-class fentanyl analogs, such as alfentanil or fentanyl, fundamentally compromises experimental models requiring rapid, predictable offset after continuous administration. Traditional opioids rely on redistribution and hepatic clearance, causing their context-sensitive half-time (CSHT) to increase dramatically as peripheral tissue compartments saturate during prolonged infusions [1]. In contrast, remifentanil's esterase-driven metabolism ensures its clearance rate exceeds hepatic blood flow, maintaining a constant, ultra-short CSHT regardless of infusion duration [2]. For researchers developing total intravenous anesthesia (TIVA) protocols or conducting continuous infusion studies, using a generic substitute introduces unacceptable accumulation variables and delayed recovery profiles, making remifentanil the strict prerequisite for context-insensitive clearance models.

Substitution Risk

Esterase hydrolysis vs. hepatic CYP3A4 metabolism may confound PK endpoint comparisons across opioids

Context-sensitive half-time profile differs profoundly; fentanyl accumulation may alter model outcomes in prolonged infusions

Renal/hepatic dysfunction models may show contrasting clearance when substituting remifentanil with alfentanil or fentanyl

Context-Sensitive Half-Time Stability

Remifentanil's most critical differentiator is its context-insensitive recovery profile. Following a 3-hour continuous intravenous infusion, the context-sensitive half-time (the time required for plasma concentration to decrease by 50%) for remifentanil remains stable at approximately 3.2 minutes. In stark contrast, the CSHT for alfentanil under identical 3-hour infusion conditions extends to 47.3 minutes, while fentanyl's CSHT increases even more steeply due to tissue accumulation [1]. This quantitative divergence confirms remifentanil's specific utility in models requiring rapid steady-state manipulation without residual drug accumulation.

| Evidence Dimension | Context-Sensitive Half-Time (CSHT) after 3-hour infusion |

| Target Compound Data | Remifentanil: ~3.2 minutes (independent of infusion duration) |

| Comparator Or Baseline | Alfentanil: 47.3 minutes; Fentanyl: >40 minutes (duration-dependent) |

| Quantified Difference | ~15-fold faster plasma concentration reduction (50%) compared to alfentanil |

| Conditions | Computer-simulated and clinically measured 3-hour continuous IV infusion models |

Ensures that researchers and formulators can design continuous infusion protocols with immediate, predictable offset times, entirely avoiding the accumulation delays inherent to other opioids.

Supports PK model validation of recovery kinetics

Multicompartmental model; effect-site decrement times

Organ-Independent Systemic Clearance

Unlike alfentanil and fentanyl, which depend on hepatic cytochrome P450 enzymes for metabolism, remifentanil is rapidly hydrolyzed by non-specific plasma and tissue esterases into an inactive carboxylic acid metabolite (GR90291). This organ-independent pathway results in an exceptionally high average systemic clearance rate of 40 mL/min/kg in healthy adults [1]. Because its clearance exceeds normal hepatic blood flow, remifentanil's pharmacokinetic profile remains largely unaltered even in models simulating severe hepatic or renal impairment [2]. This makes it the benchmark compound for studies requiring consistent elimination kinetics independent of organ function.

| Evidence Dimension | Systemic Clearance Rate |

| Target Compound Data | Remifentanil: ~40 mL/min/kg |

| Comparator Or Baseline | Fentanyl/Alfentanil: Significantly lower, heavily dependent on hepatic blood flow and enzyme capacity |

| Quantified Difference | Clearance rate exceeds hepatic blood flow, driven >95% by non-specific esterases rather than organ-based metabolism |

| Conditions | In vivo pharmacokinetic profiling in healthy adult models |

Provides a reliable, organ-independent reference standard for toxicological and pharmacokinetic studies involving subjects with compromised hepatic or renal function.

Organ-independent metabolism supports metabolite profiling

Clinical PK data; extrapolation to research models requires validation

Aqueous Solubility and pH Stability

For procurement in laboratory settings, the physical form of the opioid is critical for stock solution preparation. Remifentanil hydrochloride exhibits high aqueous solubility (≥20 mg/mL), facilitating the preparation of highly concentrated stock solutions for micro-infusion pumps . However, because the ester linkage is susceptible to chemical hydrolysis, the compound must be formulated in an acidic environment. Reconstituted solutions buffered to a pH of 2.5 to 3.5 demonstrate optimal stability, preventing the premature degradation that occurs at physiological or alkaline pH levels [1]. This specific salt and pH requirement dictates the material selection for any long-term stability or formulation study.

| Evidence Dimension | Aqueous Solubility and Optimal pH |

| Target Compound Data | Remifentanil hydrochloride: ≥20 mg/mL solubility; optimal stability at pH 2.5–3.5 |

| Comparator Or Baseline | Free base remifentanil or neutral/alkaline solutions |

| Quantified Difference | Hydrochloride salt enables >20 mg/mL solubility; acidic buffering prevents rapid ester hydrolysis prior to administration |

| Conditions | In vitro formulation and reconstitution stability assays |

Dictates that buyers must procure the hydrochloride salt and utilize acidic buffering (pH 2.5-3.5) to maintain stock solution integrity for infusion experiments.

Analgesic model endpoint comparison; safety monitoring required

Network meta-analysis 2023; not a safety claim, research context only

Intraoperative efficiency model context; tolerance/hyperalgesia endpoint observed

Retrospective cohort; perioperative analgesic planning may affect model outcomes

In vitro contractility assay context; supports cardiac model selection

Isolated human right atrial trabeculae; clinical relevance not established

Ultra-Short-Acting Analgesic PK Modeling

Due to its constant context-sensitive half-time of ~3 minutes, remifentanil hydrochloride is the primary reference material for developing and validating target-controlled infusion (TCI) systems and closed-loop anesthesia models. It allows researchers to precisely manipulate steady-state concentrations and measure immediate physiological responses without the confounding variable of tissue accumulation [1].

Esterase Activity and Drug Interaction Assays

Because remifentanil is metabolized almost exclusively (>95%) by non-specific blood and tissue esterases rather than hepatic CYP450 enzymes, it serves as a highly specific substrate for ex vivo assays evaluating esterase activity. It is utilized to screen for drug-drug interactions or genetic variations (e.g., pseudocholinesterase deficiency models) affecting ester hydrolysis rates in whole blood [2].

pH-Stabilized Lyophilized Formulation Development

The inherent instability of remifentanil's ester linkage at physiological pH makes the hydrochloride salt a benchmark candidate for advanced formulation research. Pharmaceutical scientists utilize this compound to test novel lyophilization techniques, buffering agents (targeting pH 2.5–3.5), and non-aqueous solvent systems designed to extend the shelf-life of ester-containing prodrugs or soft drugs [3].

Application Fit Matrix

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 71 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 70 of 71 companies with hazard statement code(s):;

H300 (11.43%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (12.86%): Toxic if swallowed [Danger Acute toxicity, oral];

H310 (11.43%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H317 (15.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H330 (11.43%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H336 (67.14%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H361 (68.57%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H370 (24.29%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (67.14%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Explore Compound Types